2-(4-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
2-(4-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a chlorophenyl group, a methyl group, and a phenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the triazole intermediate with suitable reagents such as formamide or its derivatives.
Introduction of Substituents: The chlorophenyl, methyl, and phenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, but differing in the arrangement of nitrogen atoms in the ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazolo-pyrimidine core but different substituents, leading to variations in biological activity and chemical reactivity.
Quinazolin-4(3H)-one derivatives: Compounds containing a quinazoline ring fused to a triazole ring, with applications in antimicrobial research.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-15(17(21)26)16(12-5-3-2-4-6-12)25-19(22-11)23-18(24-25)13-7-9-14(20)10-8-13/h2-10,16H,1H3,(H2,21,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTWYHBNMJLLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N1)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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